2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-cyclopentylacetamide
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Overview
Description
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-cyclopentylacetamide is an organic compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a cyclopentylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-cyclopentylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the piperidin-1-ylsulfonylphenol intermediate: This step involves the reaction of 2-chloro-4-nitrophenol with piperidine and a sulfonyl chloride reagent under basic conditions to form the piperidin-1-ylsulfonylphenol intermediate.
Coupling with cyclopentylacetamide: The intermediate is then reacted with N-cyclopentylacetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-cyclopentylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-cyclopentylacetamide would depend on its specific biological or chemical target. Generally, the compound could interact with molecular targets such as enzymes, receptors, or other proteins, leading to modulation of their activity. The sulfonyl group and piperidine ring may play key roles in binding to the target and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(piperidin-1-yl)pyrimidine
- 2-chloro-4-(piperidin-1-yl)benzaldehyde
- 2-chloro-4-(piperidin-1-yl)methylpyridine
Uniqueness
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-cyclopentylacetamide is unique due to its specific combination of functional groups and structural features. The presence of the sulfonyl group and the cyclopentylacetamide moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O4S/c19-16-12-15(26(23,24)21-10-4-1-5-11-21)8-9-17(16)25-13-18(22)20-14-6-2-3-7-14/h8-9,12,14H,1-7,10-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJHOWMQZXZIJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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